Comparative Catalytic Activity in Ring-Opening Polymerization (ROP)
In the ring-opening polymerization (ROP) of macrolactones, the catalytic activity of magnesium halides follows a distinct and quantifiable trend directly tied to the halide anion. This study demonstrates that MgBr₂ exhibits significantly higher activity than its chloride analog, MgCl₂ [1]. This class-level inference positions MgBr₂·6H₂O as a more effective Lewis acid catalyst than MgCl₂·6H₂O for ROP applications.
| Evidence Dimension | Catalytic Activity Order for ROP |
|---|---|
| Target Compound Data | MgBr₂ |
| Comparator Or Baseline | MgCl₂ and MgI₂ |
| Quantified Difference | Activity order: MgI₂ > MgBr₂ > MgCl₂ |
| Conditions | Ring-opening polymerization of pentadecalactone using N-heterocyclic carbenes or other organocatalytic nucleophiles. |
Why This Matters
This confirms that for ROP applications where moderate but effective Lewis acidity is required, MgBr₂·6H₂O is a superior catalyst to MgCl₂·6H₂O, offering a balance between activity and selectivity.
- [1] Dual Catalysis for Selective Ring-Opening Polymerization of Lactones: Evolution toward Simplicity. J. Am. Chem. Soc., 2015, 137(45), 14439-14445. View Source
